Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions starting from various precursors. For instance, tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and its hydrazide derivative were synthesized and characterized by spectroscopic methods, including FT-IR, NMR, and LCMS .Molecular Structure Analysis
The molecular structures of similar compounds have been elucidated using single-crystal X-ray diffraction analysis. For example, the structure of tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was found to be linear with an extended conformation, while its hydrazide derivative exhibited an L-shaped conformation .Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, making them valuable intermediates. For instance, the organocatalyst 1- (2-hydroxyethyl)-piperazine was identified to promote direct C (sp2)-H arylation of unactivated arenes, demonstrating the potential of piperazine derivatives in catalysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds, such as tert-butyl 2- (hydroxymethyl)piperazine-1-carboxylate, have been described as having low solubility in water.Scientific Research Applications
Hydroxyl Protection and Synthetic Utility
Tert-butyl derivatives are often employed as protective agents for hydroxyl groups in synthetic chemistry due to their stability under a variety of conditions and ease of removal. For instance, the development of chemical agents that protect hydroxyl groups, such as dimethyl-tert-butylsilyl, highlights the importance of tert-butyl derivatives in synthesizing complex molecules. These ethers are stable in water or alcohol bases under normal conditions and are also resistant to hydrogenolysis and mild chemical reduction, making them useful in a wide variety of hydroxyl-protecting applications, including the synthesis of prostaglandins (E. Corey & A. Venkateswarlu, 1972).
Catalysis and Reaction Mechanisms
Research into the catalytic properties of tert-butyl-based compounds has led to significant advancements in chemical synthesis. For example, highly active and efficient catalysts for alkoxycarbonylation of alkenes have been developed, utilizing palladium catalysts based on tert-butyl derivatives. These catalyst systems improve activity and expand the range of feedstocks for practical applications, demonstrating the versatility of tert-butyl-based compounds in catalysis (Kaiwu Dong et al., 2017).
Pharmaceutical Intermediates
Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate also finds application in the synthesis of pharmaceutical intermediates. A notable example includes its role in the synthesis of omisertinib (AZD9291), an important intermediate in developing targeted cancer therapies. The compound is synthesized through a series of steps, including acylation, nucleophilic substitution, and reduction, demonstrating the compound's utility in creating biologically active compounds (Bingbing Zhao et al., 2017).
Advanced Materials and Chemical Synthesis
The tert-butyl group is instrumental in the synthesis and characterization of advanced materials. For instance, phenylacetylene dendrimers terminated with tert-butyl esters have been synthesized for various applications, including drug delivery systems. These dendrimers are transformed into carboxylic acids through a thermolytic process, demonstrating the chemical versatility of tert-butyl derivatives (D. J. Pesak et al., 1997).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-5-6-11(12,4)8-13/h5-6,13H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJICUPQZQXLMDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CCN1C(=O)OC(C)(C)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5-(hydroxymethyl)-5-methyl-2H-pyrrole-1-carboxylate |
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